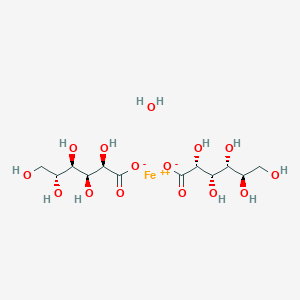

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be synthesized by reacting iron(II) sulfate with gluconic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the solid iron(II) gluconate hydrate .

Industrial Production Methods: In industrial settings, the production of iron(II) gluconate hydrate involves the same basic principles but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to maximize yield and purity. The final product is often dried and packaged for distribution .

化学反応の分析

Types of Reactions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to iron(III) gluconate in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced back to iron(II) from iron(III) using reducing agents like ascorbic acid.

Substitution: The gluconate ligand can be substituted with other ligands in the presence of suitable reagents and conditions.

Major Products:

Oxidation: Iron(III) gluconate

Reduction: Iron(II) gluconate

Substitution: Various iron(II) complexes depending on the substituting ligand.

科学的研究の応用

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate has a wide range of applications in scientific research:

Chemistry:

- Used as a reagent in various chemical syntheses and reactions.

- Employed in the preparation of iron-based catalysts .

Biology:

- Utilized in studies related to iron metabolism and transport in biological systems.

- Investigated for its role in cellular respiration and enzyme function .

Medicine:

- Commonly used as an iron supplement to treat iron-deficiency anemia.

- Studied for its bioavailability and efficacy compared to other iron supplements .

Industry:

作用機序

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate exerts its effects primarily through its role in iron supplementation. Iron is a crucial component of hemoglobin, the protein responsible for oxygen transport in the blood. This compound provides a bioavailable form of iron that can be readily absorbed and utilized by the body. The compound is absorbed in the small intestine, where it is transported to the bone marrow for hemoglobin synthesis .

Molecular Targets and Pathways:

Hemoglobin Synthesis: Iron is incorporated into the heme group of hemoglobin, enabling oxygen binding and transport.

Enzyme Function: Iron acts as a cofactor for various enzymes involved in cellular respiration and energy production.

類似化合物との比較

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be compared with other iron supplements such as iron(II) sulfate, iron(III) gluconate, and iron(II) fumarate:

Iron(II) Sulfate:

- Higher iron content per dose but may cause more gastrointestinal side effects.

Iron(III) Gluconate:

- Less bioavailable compared to iron(II) gluconate hydrate but may be better tolerated in some individuals.

Iron(II) Fumarate:

Uniqueness: this compound is unique in its balance of bioavailability and tolerability, making it a preferred choice for many individuals requiring iron supplementation .

特性

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS番号 |

22830-45-1 |

分子式 |

C6H14FeO8 |

分子量 |

270.02 g/mol |

IUPAC名 |

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |

InChI |

InChI=1S/C6H12O7.Fe.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/t2-,3-,4+,5-;;/m1../s1 |

InChIキー |

WQHWCCNWPQBFKI-ZBHRUSISSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.[Fe] |

正規SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

物理的記述 |

Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar |

関連するCAS |

526-95-4 (Parent) |

溶解性 |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of iron(II) gluconate hydrate in the synthesis of iron oxide nanoparticles?

A1: Iron(II) gluconate hydrate serves as a precursor in the synthesis of iron oxide nanoparticles. It provides a source of iron(II) ions, which undergo oxidation and precipitation reactions in the presence of an oxidant and stabilizing agents. In the study by Shoja'ziyan et al. [], iron(II) gluconate hydrate was used in conjunction with iron(III) chloride hexahydrate and the peptide oxytocin to synthesize highly stable iron oxide nanoparticles with a size range of 2-5 nm using a microwave-assisted method.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。